molecular formula C2HCl2FO B12653023 Dichlorofluoroacetaldehyde CAS No. 63034-44-6

Dichlorofluoroacetaldehyde

Cat. No.: B12653023
CAS No.: 63034-44-6
M. Wt: 130.93 g/mol
InChI Key: LAVNLOJEYZYMFK-UHFFFAOYSA-N
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Description

Dichlorofluoroacetaldehyde: is a chemical compound that belongs to the class of haloaldehydes It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the carbon atom of the aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorofluoroacetaldehyde can be synthesized from methyl dichlorofluoroacetate by reduction with lithium aluminum hydride . The reaction typically involves the following steps:

    Starting Material: Methyl dichlorofluoroacetate.

    Reducing Agent: Lithium aluminum hydride.

    Reaction Conditions: The reaction is carried out under controlled conditions to ensure the complete reduction of the ester to the aldehyde.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction setups to ensure the efficient and safe production of the compound.

Chemical Reactions Analysis

Types of Reactions: Dichlorofluoroacetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Dichlorofluoroacetic acid.

    Reduction: Dichlorofluoroethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dichlorofluoroacetaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dichlorofluoroacetaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The presence of halogen atoms enhances its reactivity and allows for selective interactions with specific molecular targets.

Comparison with Similar Compounds

    Trichloroacetaldehyde (Chloral): Similar in structure but with three chlorine atoms instead of two chlorine and one fluorine.

    Trifluoroacetaldehyde (Fluoral): Contains three fluorine atoms instead of two chlorine and one fluorine.

    Difluorochloroacetaldehyde: Contains two fluorine atoms and one chlorine atom.

Uniqueness: Dichlorofluoroacetaldehyde is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties compared to its fully chlorinated or fluorinated counterparts. This unique combination allows for selective chemical transformations and applications in various fields.

Properties

IUPAC Name

2,2-dichloro-2-fluoroacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl2FO/c3-2(4,5)1-6/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVNLOJEYZYMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(F)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl2FO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80878688
Record name Dichlorofluoroacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63034-44-6
Record name Dichlorofluoroacetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063034446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorofluoroacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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